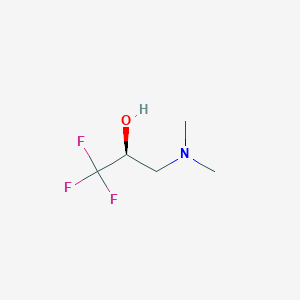![molecular formula C23H21N3O B12586533 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine CAS No. 345891-14-7](/img/structure/B12586533.png)
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its unique bicyclic structure and multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-enylmethanol derivative. This intermediate is then reacted with pyridine derivatives under specific conditions to form the final product. Common reagents used in these reactions include epichlorohydrin and tetramethylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Swern oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Swern oxidation conditions involve the use of dimethyl sulfoxide (DMSO) and oxalyl chloride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The pyridine rings can participate in coordination with metal ions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bicyclo[2.2.1]hept-5-en-2-ylmethylamine
- Bicyclo[2.2.1]hept-5-en-2-ylmethyl esters of haloacetic acids
- 5-Norbornene-2-endo-acetic acid
Uniqueness
4-(2-bicyclo[221]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine is unique due to its combination of a bicyclic structure with multiple pyridine rings This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
345891-14-7 |
|---|---|
Formule moléculaire |
C23H21N3O |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C23H21N3O/c1-3-9-24-20(5-1)22-13-19(14-23(26-22)21-6-2-4-10-25-21)27-15-18-12-16-7-8-17(18)11-16/h1-10,13-14,16-18H,11-12,15H2 |
Clé InChI |
VQIJEAIWSXXCOP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)COC3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


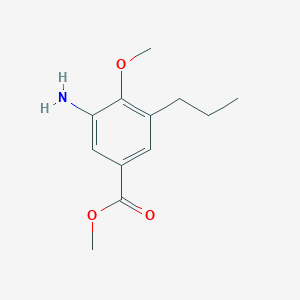
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
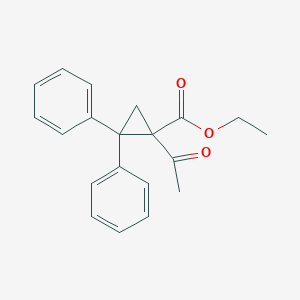
![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
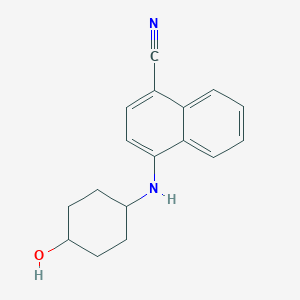
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)

![4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol](/img/structure/B12586511.png)
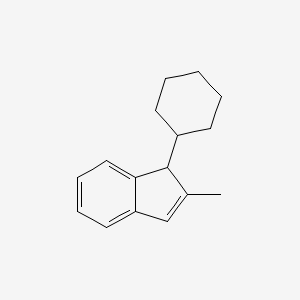
![3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL](/img/structure/B12586521.png)

